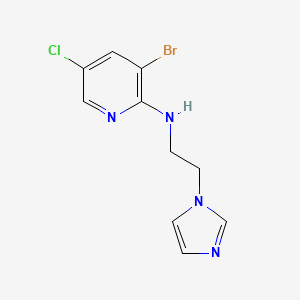
5-Chloro-2-pyrimidin-4-ylsulfanylbenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-pyrimidin-4-ylsulfanylbenzaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments, and future directions have been extensively studied.
作用机制
The mechanism of action of 5-Chloro-2-pyrimidin-4-ylsulfanylbenzaldehyde and its derivatives is not fully understood. However, it has been reported that these compounds act by inhibiting specific enzymes or proteins that are essential for the survival of cancer cells, bacteria, or viruses. For example, some 5-Chloro-2-pyrimidin-4-ylsulfanylbenzaldehyde derivatives have been shown to inhibit the activity of tyrosine kinase enzymes, which are overexpressed in various types of cancers.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of 5-Chloro-2-pyrimidin-4-ylsulfanylbenzaldehyde in vitro and in vivo. It has been reported that this compound and its derivatives exhibit low toxicity and high selectivity towards cancer cells, bacteria, or viruses. Furthermore, some studies have shown that 5-Chloro-2-pyrimidin-4-ylsulfanylbenzaldehyde derivatives can induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer drugs.
实验室实验的优点和局限性
The advantages of using 5-Chloro-2-pyrimidin-4-ylsulfanylbenzaldehyde in laboratory experiments include its high purity, stability, and ease of synthesis. Furthermore, this compound and its derivatives exhibit potent biological activities, making them ideal candidates for drug discovery and development. However, the limitations of using 5-Chloro-2-pyrimidin-4-ylsulfanylbenzaldehyde in laboratory experiments include its low solubility in water and some organic solvents, which may affect its bioavailability and pharmacokinetic properties.
未来方向
The future directions for research on 5-Chloro-2-pyrimidin-4-ylsulfanylbenzaldehyde are vast. Some of the potential areas of research include the synthesis of new derivatives with improved biological activities and pharmacokinetic properties, the investigation of the mechanism of action of these compounds, and the development of novel drug delivery systems for improved efficacy and safety. Furthermore, the potential applications of 5-Chloro-2-pyrimidin-4-ylsulfanylbenzaldehyde in other fields such as agrochemicals and materials science are also worth exploring.
合成方法
Several methods have been reported for the synthesis of 5-Chloro-2-pyrimidin-4-ylsulfanylbenzaldehyde. One of the most common methods involves the reaction of 5-chloro-2-pyrimidinethiol with benzaldehyde in the presence of a catalyst such as sodium hydroxide. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of 5-Chloro-2-pyrimidin-4-ylsulfanylbenzaldehyde.
科学研究应用
The potential applications of 5-Chloro-2-pyrimidin-4-ylsulfanylbenzaldehyde in scientific research are vast. One of the most significant applications is in the field of medicinal chemistry, where this compound is used as a starting material for the synthesis of various biologically active compounds. It has been reported that 5-Chloro-2-pyrimidin-4-ylsulfanylbenzaldehyde derivatives exhibit potent anticancer, antimicrobial, and antiviral activities.
属性
IUPAC Name |
5-chloro-2-pyrimidin-4-ylsulfanylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2OS/c12-9-1-2-10(8(5-9)6-15)16-11-3-4-13-7-14-11/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZAZIFMZHSWSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=O)SC2=NC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(3-Bromo-5-chloropyridin-2-yl)amino]-1-morpholin-4-ylpropan-1-one](/img/structure/B6645809.png)
![1-[(3-Bromo-5-chloropyridin-2-yl)amino]propan-2-ol](/img/structure/B6645816.png)



![2-[(5-Chloro-2-fluorophenyl)methyl-methylamino]butanoic acid](/img/structure/B6645881.png)

![2-[1-(3-Bromo-2-cyanophenyl)piperidin-4-yl]acetamide](/img/structure/B6645885.png)

![2-[2-Aminoethyl(methyl)amino]-6-bromobenzonitrile](/img/structure/B6645894.png)
![2-[2-(Aminomethyl)morpholin-4-yl]-6-bromobenzonitrile](/img/structure/B6645901.png)
![2-[(3-Amino-2,2-difluoropropyl)amino]-6-bromobenzonitrile](/img/structure/B6645903.png)